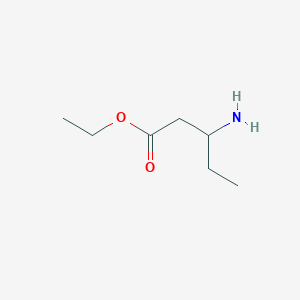

3-Aminopentanoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminopentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-aminopentanoic acid, where the carboxylic acid group is esterified with ethanol. It is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminopentanoic acid ethyl ester can be synthesized through the esterification of 3-aminopentanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-aminopentanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the ester is continuously removed by distillation to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopentanoic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-aminopentanoic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the ester can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed:

Hydrolysis: 3-Aminopentanoic acid and ethanol.

Reduction: 3-Aminopentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Aminopentanoic acid ethyl ester has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-aminopentanoic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester can be hydrolyzed in vivo to release 3-aminopentanoic acid, which can then participate in biochemical reactions. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

3-Aminopentanoic acid ethyl ester can be compared with other similar compounds, such as:

3-Aminopentanoic acid: The parent compound, which lacks the ester group.

Ethyl 3-aminobutanoate: A similar ester with a shorter carbon chain.

4-Aminopentanoic acid ethyl ester: An isomer with the amino group on a different carbon.

Uniqueness: The unique combination of the amino group and the ester functionality in this compound allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Aminopentanoic acid ethyl ester (APAE) is an organic compound derived from 3-aminopentanoic acid, where the carboxylic acid group is esterified with ethanol. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure:

- Molecular Formula: C₇H₁₅N O₂

- CAS Number: 142342-74-3

APAE can be synthesized through the esterification of 3-aminopentanoic acid with ethanol, typically using an acid catalyst like sulfuric acid under reflux conditions. The reaction can be summarized as follows:

Biological Activity

The biological activity of APAE primarily stems from its ability to be hydrolyzed in vivo, releasing 3-aminopentanoic acid, which is involved in several biochemical pathways. Here are some key areas of its biological activity:

1. Neuroprotective Effects

Research indicates that 3-aminopentanoic acid, the hydrolysis product of APAE, may exhibit neuroprotective properties. It has been studied for its potential role in protecting neurons from excitotoxic damage and promoting neuronal survival in models of neurodegenerative diseases.

2. Metabolic Pathways

APAE and its hydrolysis product can participate in various metabolic pathways. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction is crucial in metabolic processes such as amino acid metabolism and neurotransmitter synthesis.

3. Potential Therapeutic Applications

Due to its biochemical properties, APAE is being investigated for potential therapeutic applications:

- As a precursor for drug development: Its ability to form derivatives makes it a valuable intermediate in synthesizing pharmaceutical compounds.

- In peptide synthesis: APAE can serve as a building block for peptides, which are important in various biological functions and therapeutic applications.

Research Findings

Recent studies have highlighted the significance of APAE in various biological contexts:

Case Studies

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of 3-aminopentanoic acid, researchers found that administration of the compound significantly reduced neuronal death in models of excitotoxicity induced by glutamate. This suggests that APAE could have therapeutic potential in conditions like Alzheimer's disease.

Case Study 2: Drug Development

A recent investigation into novel drug candidates utilized APAE as a starting material for synthesizing compounds targeting specific receptors involved in metabolic regulation. The study reported promising results regarding the efficacy of these new compounds in preclinical models.

Propiedades

IUPAC Name |

ethyl 3-aminopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYALVMFMZSLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462190 |

Source

|

| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142342-74-3 |

Source

|

| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.